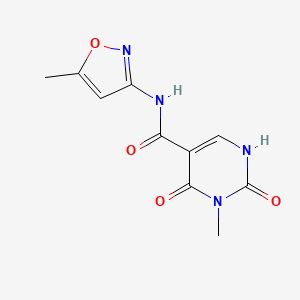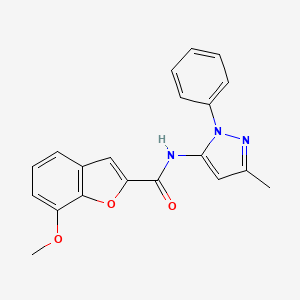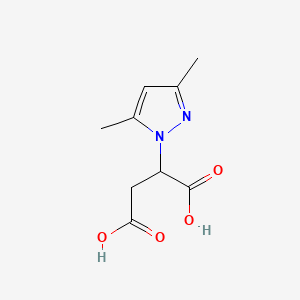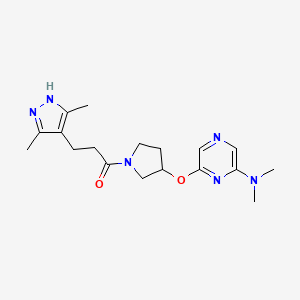![molecular formula C11H12N2O2S B2916897 2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid CAS No. 929975-41-7](/img/structure/B2916897.png)
2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 929975-41-7 . It has a molecular weight of 236.29 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-methylimidazo[1,2-a]pyridine has been synthesized from 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides . The reaction was carried out with sodium methoxide .Molecular Structure Analysis
The InChI Code of the compound is 1S/C11H12N2O2S/c1-8-2-3-10-12-9 (5-13 (10)4-8)6-16-7-11 (14)15/h2-5H,6-7H2,1H3, (H,14,15) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .Chemical Reactions Analysis
The compound 2-methylimidazo[1,2-a]pyridine has been reported to react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides were obtained from the respective trihalides .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been involved in the synthesis of various benzimidazole derivatives, showcasing its utility in creating compounds with potential for varied applications. These derivatives exhibit distinct properties, such as fluorescence, which can be modulated by the solvent and the nature of the substituents on the benzimidazole ring, indicative of its application in developing fluorescent markers or probes (Verdasco et al., 1995).
Biological Activity Evaluation
- Some derivatives synthesized using the compound have been evaluated for their anti-ulcer activity, demonstrating the chemical's relevance in generating pharmacologically active agents. This emphasizes its potential in the discovery and development of new therapeutic agents (Madala, 2017).
- Additionally, thiopyrimidine-glucuronide compounds derived from this chemical have shown promising biological activities, further highlighting its significance in medicinal chemistry research aimed at discovering novel therapeutic compounds (Wanare, 2022).
Chemical Transformations and Catalysis
- The compound has been utilized in exploring chemical transformations, such as intramolecular cyclization, leading to the synthesis of novel structures. These studies are crucial for understanding chemical reactivity and developing new synthetic methodologies (Savchenko et al., 2020).
- It has also played a role in the development of hydrazide derivatives evaluated for their antituberculosis activity, underscoring its utility in addressing global health challenges by facilitating the synthesis of potential antimycobacterial agents (Kaplancıklı et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its biological activities and potential applications. As mentioned, imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity , and this compound could be investigated in this context. Additionally, the synthesis methods could be optimized for better yield and efficiency .
Wirkmechanismus
Target of Action
The primary targets of 2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
The compound interacts with its targets by binding to GABA receptors, similar to classical benzodiazepine tranquilizers . This interaction results in the enhancement of the inhibitory effects of GABA in the brain, leading to sedative and anxiolytic effects .
Biochemical Pathways
The compound affects the GABAergic pathway, which is one of the major inhibitory signaling pathways in the brain. By enhancing the effects of GABA, it can decrease neuronal excitability and produce calming effects .
Pharmacokinetics
Similar compounds like zolpidem are known to be well absorbed in the gastrointestinal tract and metabolized in the liver
Result of Action
The molecular and cellular effects of the compound’s action include enhanced inhibitory neurotransmission in the brain, leading to sedative and anxiolytic effects . This can result in the treatment of conditions like insomnia and certain disorders of brain function .
Eigenschaften
IUPAC Name |
2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-8-2-3-10-12-9(5-13(10)4-8)6-16-7-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMCOZVHEFNSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (Z)-2-cyano-3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enoate](/img/structure/B2916815.png)


![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2916820.png)

![3-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916822.png)

![Ethyl (1S,5S)-2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2916826.png)


![3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2916832.png)
![3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2916834.png)

![3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2916837.png)